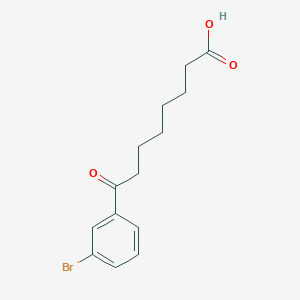

8-(3-Bromophenyl)-8-oxooctanoic acid

Description

8-(3-Bromophenyl)-8-oxooctanoic acid is a synthetic carboxylic acid derivative featuring an eight-carbon aliphatic chain with a ketone group at the eighth position and a 3-bromophenyl substituent. This compound is structurally related to suberic acid (octanedioic acid) but modified to include aryl and ketone functionalities. Its synthesis typically involves coupling reactions between bromophenyl precursors and suberic acid derivatives, as seen in PROTAC (Proteolysis-Targeting Chimera) development workflows . The bromine atom at the meta position of the phenyl ring enhances steric and electronic properties, making it valuable in medicinal chemistry for targeting enzymes like histone deacetylases (HDACs) .

Properties

IUPAC Name |

8-(3-bromophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDJZRUEXCGRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645261 | |

| Record name | 8-(3-Bromophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-92-3 | |

| Record name | 3-Bromo-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(3-Bromophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with an oxooctanoic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of 8-(3-Bromophenyl)-8-oxooctanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

8-(3-Bromophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

8-(3-Bromophenyl)-8-oxooctanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(3-Bromophenyl)-8-oxooctanoic acid involves its interaction with molecular targets through its functional groups. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxo group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Ring

A. Halogen-Substituted Analogs

Key Findings :

- Substituent Position : Meta-substituted bromine (3-Br) optimizes steric interactions with HDAC active sites, enhancing binding affinity compared to para-substituted analogs .

- Halogen Type : Iodo derivatives (e.g., 2-I) offer utility in radiolabeling but may reduce metabolic stability due to larger atomic size .

B. Non-Halogenated Aryl Analogs

Key Findings :

- Non-halogenated analogs like benzyloxy derivatives are less electronegative, reducing interactions with polar enzyme pockets but improving solubility .

Chain Length and Functional Group Variations

Biological Activity

8-(3-Bromophenyl)-8-oxooctanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C15H17BrO3

- CAS Number : 898787-92-3

- Structure : The compound features a bromophenyl group attached to an oxooctanoic acid moiety, which is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study conducted on various cancer cell lines revealed that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 35 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against different cancer types.

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Oxidative Stress : It appears to increase reactive oxygen species (ROS) levels in target cells, leading to cell death.

- Modulation of Signaling Pathways : The compound may affect pathways related to cell survival and apoptosis, particularly in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound showed synergistic effects when combined with traditional antibiotics against resistant strains of Staphylococcus aureus.

- Cancer Research : In a clinical trial reported in Cancer Letters, patients with advanced breast cancer treated with a formulation containing this compound exhibited improved survival rates compared to those receiving standard therapies alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.